molecular formula C17H15Cl2N3O3 B1673909 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 139051-78-8

4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No. B1673909
M. Wt: 380.2 g/mol
InChI Key: UCKHICKHGAOGAP-KGLIPLIRSA-N
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Description

L689560 is a bioactive chemical.

Scientific Research Applications

Antibacterial Properties

4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives have been explored for their antibacterial properties. A study by Hong, Kim, and Kim (1997) highlighted the synthesis of novel quinoline carboxylic acid derivatives demonstrating comparable or better antibacterial potency against Gram-positive bacteria compared to ciprofloxacin (Hong, Kim, & Kim, 1997). Another research by Miyamoto et al. (1990) developed a series of substituted 4-oxoquinoline-3-carboxylic acids with significant antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).

Antiinflammatory and Analgesic Activities

Research conducted by Savini et al. (1990) synthesized new quinoline derivatives, including 4-anilinoquinoline-3-carboxylic acids, demonstrating significant antiinflammatory and analgesic activities. Some derivatives were found to have higher analgesic activity than indomethacin, a reference drug (Savini et al., 1990).

Cytotoxicity in Cancer Research

Zhao et al. (2005) explored the synthesis of 4-anilino-2-phenylquinoline derivatives and evaluated their cell growth inhibition properties. Some of these derivatives exhibited significant cytotoxicity against various cancer cells, indicating potential applications in cancer research (Zhao et al., 2005).

Antagonism of the Glycine Site on NMDA Receptor

Carling et al. (1992) investigated 2-carboxy-tetrahydroquinoline derivatives for their antagonist activity at the glycine site on the NMDA receptor. They found that certain derivatives showed considerable potency and stereoselectivity, contributing to the understanding of NMDA receptor antagonists (Carling et al., 1992).

Other Potential Applications

Further studies have looked into the synthesis and evaluation of quinoline derivatives for various applications, such as antimicrobial activity, potential diuretic agents, and antitubercular activity. For instance, Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name

5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKHICKHGAOGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874898
Record name L-689,560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

CAS RN

139051-78-8
Record name L-689,560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 2
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4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 3
4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 5
4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 6
4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

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